N-苄基-N-异丙基苯甲酰胺

描述

N-benzyl-N-isopropylbenzamide is a compound of interest in organic chemistry and materials science due to its unique properties and potential applications. Although not directly studied, analogous compounds such as N,N-diisopropylbenzamides have been synthesized and analyzed, providing insights into their structure, synthesis, and properties.

Synthesis Analysis

The synthesis of compounds related to N-benzyl-N-isopropylbenzamide involves anionic synthesis techniques and heteroatom-directed metalation. For example, Summers and Quirk (1998) described the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide (Summers & Quirk, 1998). FisherLawrence et al. (1992) explored the lithiation of N-propenylbenzamides to create ortho-substituted primary benzamide derivatives (FisherLawrence, Muchowski, & Clark, 1992).

Molecular Structure Analysis

The structure of benzamide derivatives has been extensively studied. Wardell et al. (2005) investigated the three-dimensional framework structures of isomeric benzamides, highlighting the importance of hydrogen bonding and pi-pi stacking interactions (Wardell, Skakle, Low, & Glidewell, 2005).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including metalation, isomerization, and cyclization. Ribéreau et al. (2001) demonstrated the isomerization of N-allylbenzamides under basic conditions to produce prop-enylbenzamides (Ribéreau, Delamare, Celanire, & Quéguiner, 2001).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, of benzamide derivatives are closely tied to their molecular structure. The studies by Gowda et al. (2007) on N-(4-methylphenyl)benzamide provide insights into these relationships through X-ray crystallography (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-benzyl-N-isopropylbenzamide analogs have been explored through various synthetic and mechanistic studies. Mancuso et al. (2014) discussed the divergent pathways in palladium iodide catalyzed reactions of 2-alkynylbenzamides, shedding light on the complex chemical behavior of these compounds (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).

科学研究应用

定向锂化中的复合诱导邻近效应

- 研究重点:研究定向锂化中质子转移的机理,包括使用N-苄基-N-异丙基苯甲酰胺。这项研究提供了对两步机理的见解:初始络合,然后是氢转移,这对于脲的定向锂化至关重要(Anderson, Faibish, & Beak, 1999)。

偶氮丙巴嗪的氧化代谢

- 研究重点:通过啮齿动物肝微粒体检查偶氮丙巴嗪的氧化代谢,深入了解包括N-异丙基苯甲酰胺在内的代谢物的形成。这项研究有助于理解细胞色素P-450在氧化过程中的作用(Wiebkin & Prough, 1980)。

酰胺对邻位和苄位金属化的影响

- 研究重点:比较了仲酰胺和叔酰胺对N-异丙基苯甲酰胺等苯甲酰胺的邻位和苄位金属化的影响。提供了有关这些反应的结构和机理方面的宝贵信息(Beak, Tse, Hawkins, Chen, & Mills, 1983)。

铜催化的分子内苄位C-H磺酰胺化

- 研究重点:研究了包括N-异丙基苯甲酰胺在内的苯甲酰胺中苄位亚甲基的铜催化分子内磺酰胺化。这项研究提供了对复杂有机化合物合成和铜在催化中的作用的见解(Bedford, Bowen, & Méndez‐Gálvez, 2017)。

X射线晶体结构分析

- 研究重点:展示了锂化N-异丙基苯甲酰胺的X射线晶体结构,揭示了独特的无溶剂八聚体聚集体。这项研究有助于理解有机化学中的分子结构(Maetzke & Seebach, 1990)。

安全和危害

属性

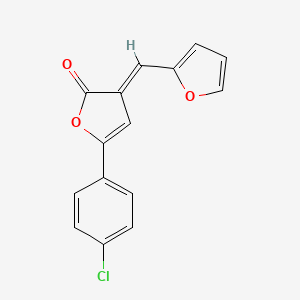

IUPAC Name |

N-benzyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-14(2)18(13-15-9-5-3-6-10-15)17(19)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCVMXHEJUCNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-isopropylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)

![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)

![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)

![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)

![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)